Acpt-II

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de l'acide (1S,3R,4S)-1-aminocyclopentane-1,2,4-tricarboxylique implique l'utilisation de l'acide 1,3-diazaspiro[4.4]nonane-7,8-dicarboxylique, 2,4-dioxo-, comme matière de départ . Les conditions réactionnelles et les étapes spécifiques de la synthèse sont détaillées dans la littérature chimique, mais impliquent généralement plusieurs étapes de réactions chimiques, notamment la protection et la déprotection des groupes fonctionnels, ainsi que des processus de purification pour obtenir le produit final à haute pureté.

Analyse Des Réactions Chimiques

L'acide (1S,3R,4S)-1-aminocyclopentane-1,2,4-tricarboxylique subit diverses réactions chimiques, impliquant principalement ses groupes fonctionnels. Il peut participer à des réactions d'oxydation et de réduction, ainsi qu'à des réactions de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

L'acide (1S,3R,4S)-1-aminocyclopentane-1,2,4-tricarboxylique a des applications diverses dans la recherche scientifique. Il est utilisé dans des études relatives à la neuroprotection, car il a été démontré qu'il réduisait la libération de glutamate et protégeait les neurones de l'excitotoxicité . En biologie et en médecine, il est étudié pour son potentiel dans le traitement de conditions telles que l'épilepsie, l'anxiété et la maladie de Parkinson . Son rôle dans la modulation de la transmission glutamatergique en fait un outil précieux pour comprendre les mécanismes de divers troubles neurologiques .

Mécanisme d'action

Le mécanisme d'action de l'acide (1S,3R,4S)-1-aminocyclopentane-1,2,4-tricarboxylique implique son interaction avec les récepteurs métabotropes du glutamate de groupe III, en particulier les mGluR4 et mGluR8 . En se liant à ces récepteurs, il inhibe la libération de glutamate, réduisant ainsi la neurotransmission excitatrice. On pense que cette action est à la base de ses effets neuroprotecteurs, car une libération excessive de glutamate est associée à des dommages neuronaux .

Applications De Recherche Scientifique

(1S,3R,4S)-1-Aminocyclopentane-1,2,4-tricarboxylic acid has diverse applications in scientific research. It is used in studies related to neuroprotection, as it has been shown to reduce glutamate release and protect neurons from excitotoxicity . In biology and medicine, it is investigated for its potential in treating conditions like epilepsy, anxiety, and Parkinson’s disease . Its role in modulating glutamatergic transmission makes it a valuable tool in understanding the mechanisms of various neurological disorders .

Mécanisme D'action

The mechanism of action of (1S,3R,4S)-1-aminocyclopentane-1,2,4-tricarboxylic acid involves its interaction with group III metabotropic glutamate receptors, specifically mGluR4 and mGluR8 . By binding to these receptors, it inhibits the release of glutamate, thereby reducing excitatory neurotransmission. This action is thought to underlie its neuroprotective effects, as excessive glutamate release is associated with neuronal damage .

Comparaison Avec Des Composés Similaires

L'acide (1S,3R,4S)-1-aminocyclopentane-1,2,4-tricarboxylique est unique parmi les agonistes des récepteurs métabotropes du glutamate de groupe III en raison de son affinité de liaison et de son efficacité spécifiques . Des composés similaires incluent la (RS)-alpha-cyclopropyl-4-phosphonophényl glycine et d'autres agonistes des récepteurs mGlu de groupe III . L'acide (1S,3R,4S)-1-aminocyclopentane-1,2,4-tricarboxylique se distingue par ses puissants effets neuroprotecteurs et sa capacité à moduler la transmission glutamatergique de manière dose-dépendante .

Activité Biologique

Acpt-II, a compound derived from platinum(II) complexes, has garnered significant attention in recent research due to its diverse biological activities. This article delves into the mechanisms of action, biological effects, and potential therapeutic applications of this compound, supported by data tables and case studies.

Overview of this compound

This compound is characterized as a platinum(II) complex, which has been studied for its interactions with various biological targets, including DNA, proteins, and cellular pathways. Its synthesis typically involves coordination with ligands that enhance its solubility and bioactivity.

-

DNA Interaction :

- This compound exhibits a strong affinity for DNA, leading to the formation of DNA adducts. This interaction disrupts normal DNA replication and transcription processes, which can trigger apoptosis in cancer cells.

- Case Study : A study demonstrated that this compound induced significant DNA damage in human cancer cell lines, leading to increased cell death compared to untreated controls (IC50 values ranging from 5 to 15 µM) .

- Mitochondrial Dysfunction :

-

Protein Interactions :

- This compound also interacts with various proteins and enzymes involved in cellular signaling pathways, which may alter their activity and contribute to its anti-cancer properties.

- Table 1 summarizes the target proteins and their associated pathways affected by this compound.

| Target Protein | Pathway | Effect of this compound |

|---|---|---|

| p53 | Apoptosis | Activation leading to cell death |

| Bcl-2 | Anti-apoptotic signaling | Inhibition enhancing apoptosis |

| NF-kB | Inflammatory response | Suppression reducing inflammation |

Cell Growth Inhibition Assay

The biological activity of this compound was assessed using various cancer cell lines. The following methodology was employed:

- Cell Lines Tested : HaCat (human keratinocyte), Colo38 (melanoma).

- Method : Cells were treated with serial dilutions of this compound (0.1 to 100 µM) for 24 hours.

- Results : The IC50 values indicated potent anti-proliferative effects across multiple cell lines, with significant reductions in cell viability observed.

Anti-Inflammatory Activity

This compound also demonstrated potential anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-stimulated macrophages:

Propriétés

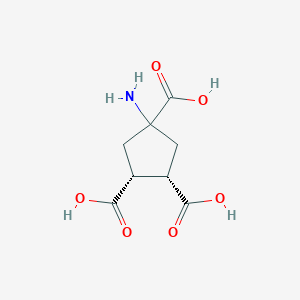

IUPAC Name |

(1R,2S)-4-aminocyclopentane-1,2,4-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t3-,4+,8? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIKTBTNCSGJS-OBLUMXEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CC1(C(=O)O)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CC1(C(=O)O)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.